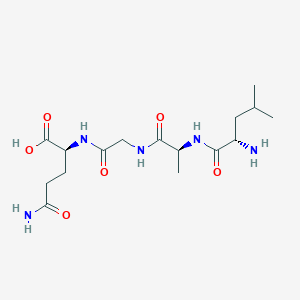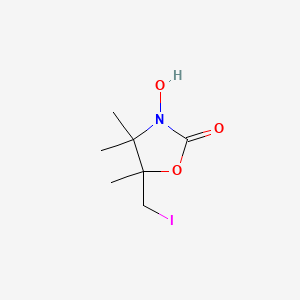
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its unique structure, which includes a hydroxyl group, an iodomethyl group, and three methyl groups attached to the oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one with iodomethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the iodomethyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: The compound can undergo reduction reactions to remove the iodomethyl group or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups replacing the iodomethyl group.
Oxidation: Formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: Formation of deiodinated or reduced oxazolidinone derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of oxazolidinone-based antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt the function of enzymes or proteins, leading to antimicrobial or antifungal effects. Additionally, the oxazolidinone ring structure can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial activity.
Comparación Con Compuestos Similares
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike this compound, linezolid contains a fluorophenyl group and lacks the iodomethyl group.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and reduced side effects.
Cycloserine: An antibiotic with a different mechanism of action, targeting bacterial cell wall synthesis. It contains a similar oxazolidinone ring but lacks the iodomethyl and trimethyl groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
824950-53-0 |
|---|---|
Fórmula molecular |
C7H12INO3 |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
3-hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12INO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
Clave InChI |
HQMLXGYZCOBHHR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(=O)N1O)(C)CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
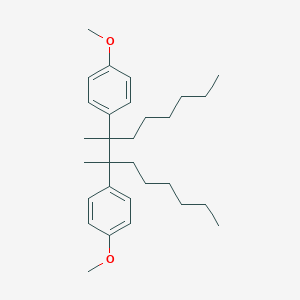

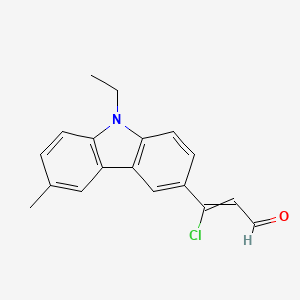
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
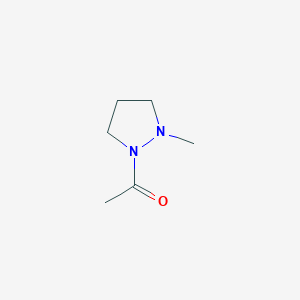
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
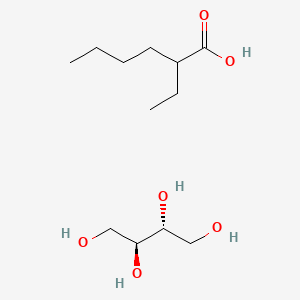
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
